

Physicochemical properties of the JA2131 compound.

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Compound of Interest

Compound Name: JA2131

Cat. No.: B3344288

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An In-depth Technical Guide to the Physicochemical Properties of **JA2131**

For Researchers, Scientists, and Drug Development Professionals

Abstract

JA2131 is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.^{[1][2][3]} By inhibiting PARG, **JA2131** induces hyperPARylation of PARP1, leading to replication fork stalling and cancer cell death.^{[1][2][4]} This technical guide provides a comprehensive overview of the physicochemical properties of **JA2131**, detailed experimental protocols for its characterization, and a description of its role in relevant signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of **JA2131** have been characterized and are summarized in the table below. This data is critical for understanding the compound's behavior in biological systems and for formulation development.

Property	Value
Molecular Formula	C13H19N5O2S2
Molecular Weight	341.45 g/mol
CAS Number	6505-99-3
Appearance	White to off-white solid powder
Density	1.48 g/cm ³
Boiling Point	562.5°C at 760 mmHg
Flash Point	294°C
LogP	0.691
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	4

Table 1: Summary of Physicochemical Properties of **JA2131**.[\[1\]](#)

Biological Activity

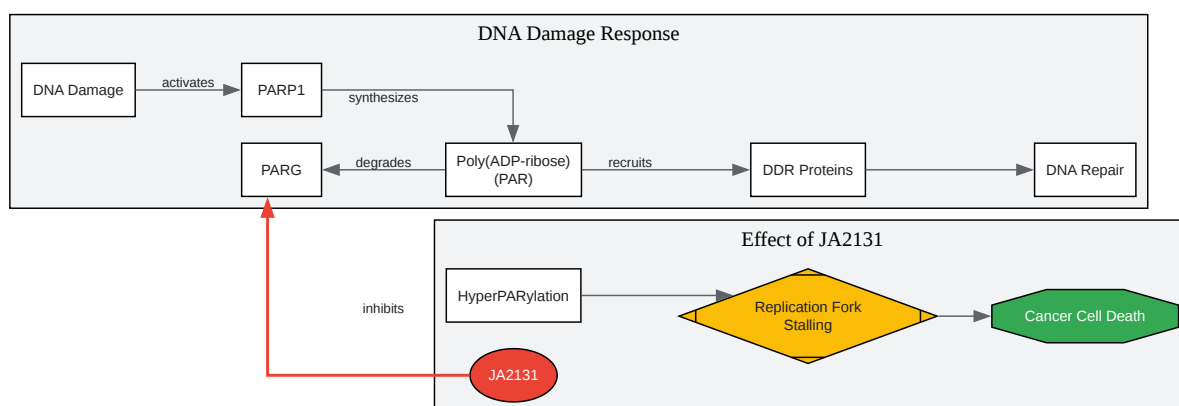
JA2131 exhibits potent inhibitory activity against PARG and demonstrates cytotoxicity in various cancer cell lines.

Parameter	Value	Cell Line(s)
PARG IC50	0.4 µM	-
Cytotoxicity IC50	33.05 µM	PC3
Cytotoxicity IC50	55.34 µM	A172
Cytotoxicity IC50	132 µM	MRC-5

Table 2: Summary of the Biological Activity of **JA2131**.[\[1\]](#)

Signaling Pathway

JA2131 targets the DNA damage response pathway by inhibiting PARG. Poly(ADP-ribose)ylation (PARylation), catalyzed by PARP enzymes, and its reversal by PARG are crucial for genomic stability.^[4] Inhibition of PARG by **JA2131** leads to an accumulation of poly(ADP-ribose) (PAR) chains on PARP1, a state known as hyperPARylation.^{[1][2][4]} This disrupts the normal DNA damage response, causing replication fork stalling and ultimately leading to cancer cell death.^{[1][3]}



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Caption: Signaling pathway of **JA2131** in the DNA damage response.

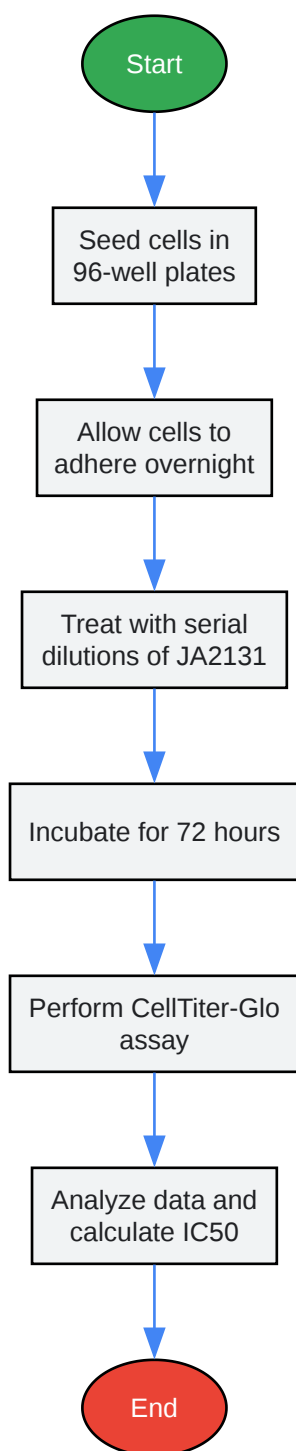
Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of **JA2131** on cancer cell lines.

Methodology:

- Cell Seeding: Plate cells (e.g., PC3, A172) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **JA2131** (e.g., from 0.1 μ M to 10 mM) for a specified duration (e.g., 72 hours).[\[1\]](#)
- Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.



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Caption: Workflow for a typical cell viability assay.

In Vitro PARG Inhibition Assay

This assay determines the potency of **JA2131** in inhibiting the enzymatic activity of PARG.

Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing recombinant human PARG enzyme, a substrate (e.g., TFMU-ADPr, a fluorogenic substrate), and a buffer solution in a 96-well plate. [\[3\]](#)
- **Inhibitor Addition:** Add varying concentrations of **JA2131** to the wells.
- **Initiation and Incubation:** Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.
- **Signal Detection:** Measure the fluorescence signal generated from the cleavage of the substrate.
- **IC50 Determination:** Calculate the IC50 value by plotting the percentage of PARG activity against the inhibitor concentration.

Western Blot for PARP1 HyperPARylation

This method is used to visualize the downstream effect of PARG inhibition by **JA2131**.

Methodology:

- **Cell Treatment:** Treat cells (e.g., PC3) with **JA2131** (e.g., 10 µM) for a short duration (e.g., 1-2 hours). [\[1\]](#)
- **Cell Lysis and Fractionation:** Lyse the cells and perform subcellular fractionation to isolate chromatin-bound proteins. [\[4\]](#)
- **Protein Quantification:** Determine the protein concentration of the lysates.
- **SDS-PAGE and Transfer:** Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Probe the membrane with a primary antibody specific for PARP1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

- Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the molecular weight of the PARP1 band indicates hyperPARylation.

Conclusion

JA2131 is a valuable research tool for studying the role of PARG in the DNA damage response and holds potential as a therapeutic agent. Its well-defined physicochemical properties and potent biological activity make it a subject of interest for further investigation in oncology and related fields. The experimental protocols provided herein offer a foundation for researchers to explore the effects of **JA2131** in various experimental systems.

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